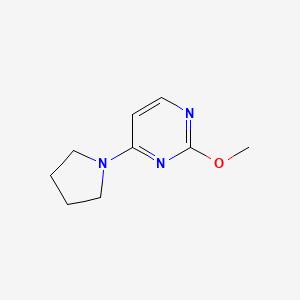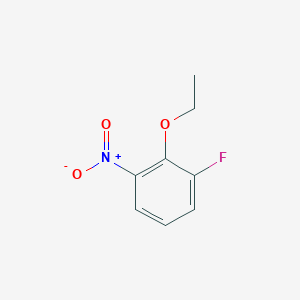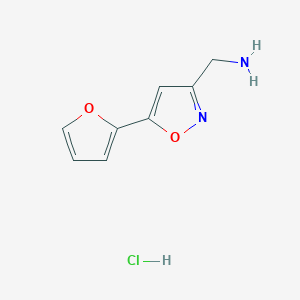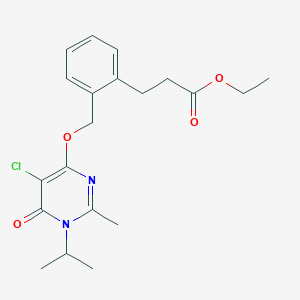
2-Methoxy-4-pyrrolidinopyrimidine
Descripción general
Descripción
2-Methoxy-4-pyrrolidinopyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The methoxy group at the 2-position and the pyrrolidinyl group at the 4-position indicate that this compound is a derivative of pyrimidine with potential chemical and biological applications.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, 5-pyrimidylboronic acid and its derivatives have been synthesized using lithium-halogen exchange reactions followed by reaction with triisopropylborate, which could be a potential method for synthesizing this compound . Additionally, the synthesis of 2,4-methanopyrrolidines, which are structurally related to this compound, has been achieved through an intramolecular photochemical [2 + 2]-cycloaddition in flow, suggesting that photochemical methods could be applicable .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been elucidated using various spectroscopic techniques. For example, the X-ray crystal structures of certain pyrimidine compounds have been reported, providing insights into the molecular conformation and crystal packing . Quantum chemical calculations have also been used to understand the molecular structure and spectroscopic properties of pyrimidine analogs, which could be applied to this compound to predict its structure and behavior .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions. Suzuki cross-coupling reactions have been used to yield heteroarylpyrimidines, which could potentially be adapted for the functionalization of this compound . The functionalization of pyridopyrimidines via metallation has been studied, indicating that metallation could be a viable pathway for introducing substituents into the pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For instance, the solubility and lipophilicity of pyrrolidine analogs have been shown to be important characteristics in drug design, suggesting that this compound may also possess unique solubility and lipophilicity profiles . The photophysical properties of pyridine compounds, including fluorescence quantum yields, have been studied, which could be relevant for the analysis of this compound's properties . Furthermore, the synthesis of 2-alkoxypyridines has been associated with antiphlogistic activity, indicating potential biological applications for this compound .
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
Pyrimidine derivatives, including 2-Methoxy-4-pyrrolidinopyrimidine analogs, have been extensively studied for their synthetic applications and chemical properties. For instance, the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has been explored, revealing their potential in the synthesis of acyclic nucleoside phosphonate analogues with antiviral activity, though showing poor inhibitory activity against DNA viruses while markedly inhibiting retrovirus replication in cell culture (Hocková et al., 2003). Another study detailed the use of 2-acyl-4-aminopyridines, including derivatives similar to this compound, as catalysts for hydroxyl-directed methanolysis of esters, demonstrating their relevance in enhancing selectivity for certain chemical transformations (Sammakia & Hurley, 2000).
Antimicrobial Applications
Research into pyrimidine derivatives has also uncovered their potential antimicrobial applications. For example, novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from substrates including 2-Methoxy analogs, have shown significant antimicrobial activity against various bacterial strains, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Kinase Inhibition and Anticancer Properties
The synthesis of 2,4-disubstituted-5-fluoropyrimidines, sharing a core similarity with this compound, has been pursued for the development of potential kinase inhibitors, highlighting their relevance in anticancer research. These compounds have been identified as key structures in various anticancer agents, underscoring the importance of pyrimidine derivatives in medicinal chemistry (Wada et al., 2012).
Corrosion Inhibition
Pyrimidine derivatives have also been investigated for their applications in corrosion inhibition. A study on pyridine derivatives, closely related to this compound, demonstrated their effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid, providing insights into their utility in industrial applications (Ansari et al., 2015).
Direcciones Futuras
The future directions in the research of 2-Methoxy-4-pyrrolidinopyrimidine and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
2-methoxy-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-9-10-5-4-8(11-9)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCIEHHRHSMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270354 | |
| Record name | Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393442-30-2 | |
| Record name | Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)





